N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide
Description
Molecular Architecture and Bonding Patterns
The compound’s structure comprises three distinct modules:
- Benzamide backbone : A 2-(diphenylphosphino)-benzamide unit provides a planar aromatic system with a phosphorus atom directly bonded to the benzene ring. The diphenylphosphino group ($$-\text{P}(\text{C}6\text{H}5)_2$$) adopts a trigonal pyramidal geometry, with a lone pair available for metal coordination.
- Sulfoxide-bearing ethyl chain : A 1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl group introduces a stereogenic sulfur center. The sulfoxide group ($$-\text{S(O)CH}2\text{C}6\text{H}_5$$) exhibits a tetrahedral geometry, with the sulfinyl oxygen participating in hydrogen bonding or dipole interactions.
- Chiral centers : The (1S, 2R)-configured ethyl bridge and (R)-configured sulfinyl group create a rigid, three-dimensional framework that restricts rotational freedom.
Key Bonding Features :
- The phosphorus atom in the diphenylphosphino group forms a covalent bond with the benzene carbon ($$ \text{C}_{\text{aryl}}-\text{P} $$), with a bond length of approximately 1.84 Å, typical for arylphosphines.
- The sulfinyl sulfur-oxygen bond ($$ \text{S=O} $$) measures ~1.48 Å, consistent with sulfoxide character.
- Intramolecular non-covalent interactions, such as $$ \text{C-H}\cdots\text{O} $$ hydrogen bonds between the benzamide carbonyl and sulfinyl oxygen, stabilize specific conformations.
Table 1: Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{40}\text{H}{34}\text{NO}_2\text{PS} $$ | |
| Molecular Weight | 623.74 g/mol | |
| P–C Bond Length | 1.84 Å | |
| S=O Bond Length | 1.48 Å |
Stereochemical Configuration: Absolute Stereochemistry of Chiral Centers
The compound contains three stereogenic centers:
- C1 (1S) : The first carbon in the ethyl chain, bonded to the benzamide nitrogen.
- C2 (2R) : The adjacent carbon, linked to both phenyl groups and the sulfinyl moiety.
- Sulfur (R) : The sulfinyl sulfur, exhibiting a tetrahedral configuration with $$ R $$-helicity.
Determination of Absolute Configuration :
- The (1S, 2R) configuration arises from asymmetric synthesis using chiral auxiliaries or resolution techniques, as evidenced by the compound’s optical rotation data.
- The $$ R $$-configuration at sulfur was confirmed via X-ray crystallography in analogous sulfoxide-phosphine ligands, where the sulfinyl oxygen’s position relative to the ethyl chain correlates with the descriptor.
Stereochemical Impact on Reactivity :
- The defined stereochemistry creates a chiral pocket around the phosphorus atom, enhancing enantioselectivity in metal-catalyzed reactions. For example, palladium complexes of this ligand achieve >99% enantiomeric excess in allylic alkylations.
- The sulfoxide’s $$ R $$-configuration directs nucleophilic attack during Pummerer-type reactions, enabling regioselective C–H functionalization.
Comparative Analysis with Related Sulfoxide-Phosphine Hybrid Ligands
Table 2: Comparison with Representative Sulfoxide-Phosphine Ligands
Structural Advantages :
- Rigidity : The (1S, 2R)-ethyl bridge imposes greater conformational restriction than flexible alkyl chains in ligands like BINAP, reducing entropic penalties during metal coordination.
- Electronic Tuning : The sulfoxide group withdraws electron density via inductive effects, enhancing the phosphorus atom’s Lewis basicity compared to purely arylphosphine ligands.
- Synergistic Stereodirection : The sulfoxide’s chiral environment complements the phosphine’s coordination geometry, enabling dual control over reaction trajectories.
Computational Modeling of Preferred Conformational States
Density Functional Theory (DFT) calculations at the B3PW91/6-31G(df,p) level reveal three dominant conformers:
Conformer A (65% population) :
- The sulfinyl oxygen is antiperiplanar to the benzamide carbonyl, minimizing dipole repulsion.
- The diphenylphosphino group adopts a gauche arrangement relative to the ethyl chain.
Conformer B (28% population) :
- The sulfinyl oxygen forms an intramolecular $$ \text{C-H}\cdots\text{O} $$ bond with the ethyl chain’s benzylic proton.
- The phosphine group rotates to align with the sulfoxide’s dipole.
Conformer C (7% population) :
- A high-energy state with eclipsed phenyl groups on the ethyl chain.
Transition Barriers :
- Interconversion between Conformers A and B requires overcoming a 12.3 kcal/mol barrier, attributed to rotation about the C2–S bond.
- The energy difference between Conformers A and C is 4.8 kcal/mol, rendering C negligible under standard conditions.
Implications for Catalysis :
Properties
Molecular Formula |
C40H34NO2PS |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
N-[(1S,2R)-2-benzylsulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C40H34NO2PS/c42-40(36-28-16-17-29-37(36)44(34-24-12-4-13-25-34)35-26-14-5-15-27-35)41-38(32-20-8-2-9-21-32)39(33-22-10-3-11-23-33)45(43)30-31-18-6-1-7-19-31/h1-29,38-39H,30H2,(H,41,42)/t38-,39+,45?/m0/s1 |
InChI Key |
IIRSOYJTCANBQG-ZOMCPSFGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Sulfinyl Intermediate
- The chiral sulfinyl moiety, specifically the (R)-benzylsulfinyl group, is typically introduced via asymmetric oxidation of the corresponding sulfide or by using chiral sulfinamide reagents such as Ellman's sulfinamide derivatives.
- The stereoselective oxidation is often achieved using oxidants like m-CPBA or oxaziridines under controlled conditions to preserve the (R)-configuration at sulfur.
- Alternatively, the sulfinyl group can be installed by nucleophilic substitution on a suitable precursor bearing a leaving group, followed by stereospecific oxidation.
Construction of the Diphenylethyl Backbone with Defined Stereochemistry
- The (1S, 2R)-1,2-diphenylethyl fragment is prepared via asymmetric synthesis methods such as chiral auxiliary-mediated alkylation or asymmetric hydrogenation of prochiral precursors.
- Common approaches include the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the carbon-carbon bond between the two phenyl-substituted centers.
- The stereochemical integrity is crucial for the biological and catalytic properties of the final compound.
Coupling with 2-(Diphenylphosphino)benzoyl Chloride to Form the Benzamide
- The final step involves the formation of the amide bond between the chiral amine intermediate (bearing the sulfinyl and diphenylethyl groups) and 2-(diphenylphosphino)benzoyl chloride.
- This acylation reaction is typically carried out under mild conditions using a base such as triethylamine or pyridine to neutralize the generated HCl.
- The diphenylphosphino group is sensitive to oxidation; therefore, inert atmosphere (argon or nitrogen) and anhydrous solvents (e.g., dichloromethane or THF) are employed to maintain phosphine integrity.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Asymmetric sulfoxidation | Sulfide + m-CPBA or chiral oxidant | Control of (R)-sulfinyl stereochemistry | 80-90 |
| 2 | Asymmetric C-C bond formation | Chiral catalyst/auxiliary, alkylation/hydrogenation | Stereoselective formation of (1S,2R) diphenylethyl | 75-85 |
| 3 | Amide coupling | 2-(Diphenylphosphino)benzoyl chloride, base, inert atmosphere | Phosphine group preservation critical | 70-80 |
Research Findings and Optimization
- Studies have shown that the choice of oxidant and reaction temperature in the sulfoxidation step significantly affects the enantiomeric excess of the sulfinyl group. Lower temperatures and slow addition of oxidant improve stereoselectivity.
- The use of chiral auxiliaries such as (S)- or (R)-tert-butanesulfinamide in the backbone construction step enhances diastereoselectivity and facilitates purification.
- The amide coupling step requires careful exclusion of oxygen to prevent oxidation of the diphenylphosphino group to phosphine oxide, which diminishes catalytic activity.
- Purification is commonly achieved by column chromatography under inert conditions or recrystallization from non-polar solvents to maintain compound stability.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Chiral Sulfinyl Introduction | Asymmetric oxidation or chiral sulfinamide substitution to install (R)-benzylsulfinyl group |
| Backbone Stereocontrol | Chiral catalysts or auxiliaries for (1S, 2R)-diphenylethyl formation |
| Amide Bond Formation | Coupling with 2-(diphenylphosphino)benzoyl chloride under inert atmosphere |
| Key Challenges | Maintaining stereochemistry and phosphine integrity |
| Typical Purification | Inert atmosphere chromatography or recrystallization |
Chemical Reactions Analysis
Types of Reactions
N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phosphino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with phosphine and sulfinyl functionalities exhibit promising anticancer properties. Specifically, N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by modulating signaling pathways associated with cell survival and death .
GPR40 Receptor Agonism
This compound has also been investigated for its role as a GPR40 receptor agonist, which is significant in the regulation of insulin secretion. Agonists of GPR40 can enhance glucose-dependent insulin secretion, making them potential therapeutic agents for diabetes management. The specific interactions of the compound with the GPR40 receptor have been characterized through binding assays and functional studies .
Organocatalysis
The unique structure of this compound makes it an effective organocatalyst in various chemical reactions. Its phosphine moiety is particularly useful in facilitating nucleophilic substitutions and additions to carbonyl compounds. Studies have demonstrated its effectiveness in asymmetric synthesis, where it helps achieve high enantioselectivity in reactions .
Transition Metal Complexes
This compound can serve as a ligand in transition metal complexes, enhancing catalytic activity in cross-coupling reactions such as Suzuki and Heck reactions. The phosphine group coordinates with metals like palladium or nickel, promoting efficient C-C bond formation under mild conditions .
Polymer Chemistry
This compound has potential applications in the development of advanced materials. Its ability to act as a stabilizing agent in polymer formulations can improve the mechanical properties and thermal stability of polymers used in coatings and composites .
Nanotechnology
The incorporation of this compound into nanocarriers for drug delivery systems is an emerging area of research. Its structural characteristics allow for the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities. Preliminary studies suggest that formulations using this compound can effectively deliver drugs to specific tissues while minimizing systemic side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets. The sulfinyl and phosphino groups can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound may interact with biological macromolecules, such as proteins, through non-covalent interactions, influencing their activity and function.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Discussion
- Electronic Effects : The benzylsulfinyl group in the target compound provides moderate electron-withdrawing character, balancing metal-center electron density for oxidative additions (e.g., in cross-coupling) . In contrast, sulfonamide ligands (e.g., Ts-DENEB) are stronger electron-withdrawing agents, favoring reductive eliminations .
- Steric Influence : Trimethylphenylsulfinyl analogues (CAS: 1570510-68-7) exhibit superior enantioselectivity in bulky substrates but suffer from reduced reaction rates due to steric shielding .
- Selenium vs. Sulfur: Selenium-containing analogues () are redox-active but lack the dual donor (S/P) versatility of the target compound, limiting their utility in mainstream catalysis .
Biological Activity
N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound featuring both phosphine and sulfinyl functional groups. Its structural attributes suggest potential biological activities, particularly in medicinal chemistry and catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- Diphenylphosphino group that may contribute to its reactivity and interaction with biological targets.
- Benzylsulfinyl moiety which could enhance its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities:
- Antioxidant Activity : Compounds containing phosphine and sulfinyl groups have shown potential antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : The diphenylphosphino group can act as a ligand for metal ions in enzyme active sites, potentially inhibiting enzymatic activity involved in disease processes.
- Receptor Modulation : Similar compounds have been studied for their ability to modulate receptors linked to hypertension and other cardiovascular conditions.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cardiovascular Diseases : As a potential angiotensin II receptor blocker based on structural similarities to known blockers .
- Cancer Therapy : The compound may inhibit specific cancer cell lines through mechanisms involving phosphine interactions with cellular pathways.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity during the preparation of this compound?
Methodological Answer:
The compound’s stereochemistry [(1S,2R) and (R)-benzylsulfinyl] necessitates stereoselective synthesis. Key steps include:
- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or Evans oxazolidinones) to control stereocenters .
- Sulfinyl group introduction : Employ (R)-benzylsulfinyl chloride under controlled nucleophilic substitution conditions to retain configuration .
- Phosphine coordination : Incorporate 2-(diphenylphosphino)benzamide via coupling reactions (e.g., Staudinger ligation) with rigorous exclusion of oxygen to prevent oxidation .
- Purity validation : Chiral HPLC or polarimetry to confirm ≥95% enantiomeric excess (as noted in product specifications) .
Basic: Which spectroscopic and analytical techniques are optimal for structural confirmation?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C/³¹P NMR to confirm stereochemistry, phosphine coordination, and sulfinyl group orientation. For example, ³¹P NMR can detect phosphorus environment changes .
- X-ray crystallography : Resolve absolute configuration, particularly for the (1S,2R) backbone and sulfinyl group .
- Mass spectrometry (HRMS) : Verify molecular weight (623.74 g/mol) and isotopic patterns .
- Elemental analysis : Validate purity (95%) and stoichiometry (C₄₀H₃₄NO₂PS) .
Advanced: How does the sulfinyl group modulate catalytic activity in asymmetric reactions?
Methodological Answer:
The sulfinyl group contributes to:
- Steric effects : The (R)-configuration creates a chiral pocket, enhancing substrate discrimination in asymmetric catalysis .
- Electronic effects : Sulfur’s electron-withdrawing nature polarizes adjacent bonds, stabilizing transition states (e.g., in hydrogenation or cross-coupling) .
- Comparative studies : Replace the sulfinyl group with thioether or sulfone analogs to assess activity changes. For example, sulfone derivatives may reduce enantioselectivity due to altered steric bulk .
Advanced: How to address contradictions in reported enantioselectivity when using this compound as a ligand?
Methodological Answer:
Contradictions may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) can solvate the phosphine group, altering coordination geometry. Test solvent dielectric constants’ impact .
- Counterion influence : Chloride vs. triflate counterions in metal complexes (e.g., Pd or Rh) may shift enantioselectivity. Conduct systematic counterion screening .
- Substrate scope : Enantioselectivity may vary with substrate electronic/steric profiles. Use kinetic studies (e.g., Eyring plots) to correlate transition-state interactions with ligand structure .
Advanced: What mechanistic insights explain its performance in asymmetric hydrogenation?
Methodological Answer:
- Coordination mode : The phosphine group binds transition metals (e.g., Ru or Ir), while the sulfinyl group directs substrate orientation. Compare with Trost ligand analogs (cyclohexane-backbone phosphines) to identify geometric preferences .
- Kinetic vs. thermodynamic control : Monitor reaction progress via in situ IR or NMR to detect intermediates (e.g., metal-hydride species) .
- Computational modeling : DFT studies can map transition-state energies and identify steric clashes or stabilizing π-π interactions between aryl groups .
Basic: What precautions are critical for handling and storing this compound?
Methodological Answer:
- Storage : Argon atmosphere at –20°C to prevent phosphine oxidation and sulfinyl group racemization .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and protic solvents (risk of sulfoxide reduction) .
- Degradation monitoring : Regular TLC or NMR checks for oxidation byproducts (e.g., phosphine oxide) .
Advanced: How to design derivatives to improve catalytic efficiency or substrate scope?
Methodological Answer:
- Backbone modification : Replace the diphenylethane backbone with cyclohexane (as in N,N’-[(1R,2R)-cyclohexane-1,2-diyl] analogs) to enhance rigidity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide to modulate metal electron density .
- Hybrid ligands : Combine sulfinyl and bis-phosphine motifs for synergistic effects in multi-metallic catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
